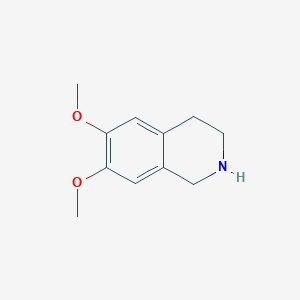

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H15NO2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the Pomeranz–Fritsch–Bobbitt cyclization. This method typically starts with the Petasis reaction, where a diastereomeric morpholinone derivative is formed. This intermediate is then transformed into this compound through cyclization .

Another method involves the reaction of 3,4-dimethoxyphenethylamine with formaldehyde under acidic conditions to form the desired tetrahydroisoquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: More saturated tetrahydroisoquinoline derivatives.

Substitution: N-alkyl or N-acyl tetrahydroisoquinoline derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Therapeutic Potential in Neurological Disorders

DMTHIQ has been investigated for its potential therapeutic effects in treating neurological disorders. Its role as a sigma-2 receptor ligand indicates possible applications in drug formulation for conditions such as anxiety and depression. Studies have shown that DMTHIQ derivatives exhibit high binding affinities for sigma-2 receptors, which are implicated in various neuropsychiatric disorders .

Case Study: Sigma-2 Receptor Ligands

A study synthesized several DMTHIQ derivatives and evaluated their affinities for sigma-1 and sigma-2 receptors. Compounds demonstrated K_i values ranging from 5 to 6 nM for sigma-2 receptors and showed moderate anticancer activities against specific cancer cell lines, indicating their dual potential in both neurological and oncological applications .

Neuroscience Research

Understanding Neurotransmitter Systems

DMTHIQ serves as a valuable tool in neuroscience research to investigate neurotransmitter systems. Its ability to modulate receptor activity aids researchers in understanding the underlying mechanisms of mental health conditions .

Natural Product Synthesis

Building Block for Bioactive Molecules

The compound is utilized in the synthesis of other bioactive molecules, facilitating the development of new natural products with medicinal properties. Its structural characteristics make it an essential precursor in organic synthesis pathways aimed at creating complex isoquinoline derivatives .

Analytical Chemistry

Development of Analytical Methods

DMTHIQ is employed in analytical chemistry to develop methods for detecting and quantifying isoquinoline derivatives. This application enhances the accuracy of chemical analyses across various samples, including biological matrices .

Drug Interaction Studies

Evaluating Drug Safety and Efficacy

Researchers utilize DMTHIQ to study drug interactions critical for ensuring the safety and efficacy of new medications. Understanding how DMTHIQ interacts with other drugs can inform clinical practices and therapeutic strategies .

Cancer Therapeutics

Antiproliferative Actions

Recent studies have evaluated derivatives of DMTHIQ for their antiproliferative actions against cancer cells. For instance, a derivative was shown to exhibit protective effects on liver tissues and restore normal cellular architecture in hepatocellular carcinoma models . These findings suggest that DMTHIQ could be further developed as a candidate for anticancer therapies.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Potential treatments for neurological disorders; sigma-2 receptor ligands |

| Neuroscience Research | Modulation of neurotransmitter systems |

| Natural Product Synthesis | Building block for bioactive molecules |

| Analytical Chemistry | Methods for detecting isoquinoline derivatives |

| Drug Interaction Studies | Evaluating interactions critical for drug safety |

| Cancer Therapeutics | Antiproliferative effects against cancer cells |

Mecanismo De Acción

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit HIV-1 reverse transcriptase by binding to the enzyme and preventing its activity . Additionally, it may interact with sigma-2 receptors, which are involved in various cellular processes, including cell proliferation and apoptosis .

Comparación Con Compuestos Similares

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but includes a phenyl group, which may alter its biological activity.

This compound-3-carboxylic acid: This derivative includes a carboxylic acid group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, analgesic and anti-inflammatory effects, and interactions with neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the potential of DMTIQ as an anticancer agent. A notable study investigated its antiproliferative effects in a colorectal cancer model induced by dimethylhydrazine (DMH) in albino Wistar rats. The compound was administered at doses of 10 and 25 mg/kg for 15 days. Key findings include:

- Histopathological Analysis : DMTIQ demonstrated protective action against DMH-induced colon cancer, as evidenced by histopathological examinations.

- Biochemical Markers : The treatment significantly reduced levels of interleukin-6 (IL-6), a pro-inflammatory cytokine associated with tumor progression. ELISA results showed that DMTIQ notably decreased IL-6 concentrations compared to IL-2 and COX-2 levels.

- Gene Expression : Quantitative analysis revealed that DMTIQ inhibited the overexpression of genes involved in the IL-6/JAK2/STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation .

Table 1: Summary of Anticancer Effects

| Parameter | Control (DMH) | DMTIQ 10 mg/kg | DMTIQ 25 mg/kg |

|---|---|---|---|

| IL-6 Concentration (pg/mL) | High | Moderate | Low |

| JAK2 Activation | High | Moderate | Low |

| STAT3 Phosphorylation | High | Moderate | Low |

Analgesic and Anti-inflammatory Effects

DMTIQ has also been evaluated for its analgesic and anti-inflammatory properties. A study assessed its efficacy using thermal and chemical pain models:

- Analgesic Activity : In the hot plate test, DMTIQ significantly increased the pain threshold at various doses. For instance:

- At 0.5 mg/kg, the analgesic effect was found to be 147.1% greater than baseline.

- Anti-inflammatory Activity : The compound exhibited pronounced anti-inflammatory effects in models of acute inflammatory arthritis, demonstrating a threefold increase in efficacy compared to diclofenac sodium at a dose of 0.5 mg/kg .

Table 2: Analgesic Activity Comparison

| Dose (mg/kg) | Pain Threshold Increase (%) |

|---|---|

| 0.1 | 51.8 |

| 0.5 | 147.1 |

| 1.0 | 116.0 |

| Diclofenac | 44.4 |

Neurotransmitter Interactions

DMTIQ's interaction with neurotransmitter systems has been explored, particularly regarding its role as an orexin-2 receptor antagonist:

- Mechanism of Action : As a selective non-peptidic antagonist for orexin receptors, DMTIQ may influence wakefulness and cognitive functions without significant side effects typically associated with other antagonists.

- Cognitive Implications : The modulation of orexin signaling suggests potential therapeutic applications in sleep disorders and cognitive impairments .

Propiedades

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-6,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIXWJHURKEBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCCC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2328-12-3 (mono-hydrochloride) | |

| Record name | Heliamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70169835 | |

| Record name | Heliamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-07-9 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heliamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heliamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula is C11H15NO2, and the molecular weight is 193.24 g/mol.

A: Yes, studies commonly characterize 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives using Infrared (IR), 1H NMR, and 13C NMR spectroscopy. [, , ]

A: Research indicates that substitutions at the 1-aryl position significantly influence the pharmacological activity of this compound. For example, introducing a 4'-dimethylaminophenyl group at the 1-position resulted in a compound with pronounced analgesic and anti-inflammatory activity. [] Furthermore, replacing the aromatic spacer in anthranilamide MDR modulators with alkyl chains of varying lengths, including those containing this compound, impacted their potency as P-glycoprotein (P-gp) inhibitors. []

A: Studies using 4,6,8-trihydroxy-, 6,7-dihydroxy- and this compound derivatives revealed that modifications to these substituents affect interactions with β2-adrenergic receptors. Thin-layer chromatography (TLC) analyses using β2-agonistic and antagonistic interaction models demonstrated this relationship. []

A: Research suggests that derivatives of this compound, specifically 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, act as noncompetitive antagonists of AMPAR (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor). This interaction is believed to contribute to their anticonvulsant properties. []

A: While the precise mechanism is still under investigation, studies have demonstrated its efficacy in models of thermal and chemical pain, as well as in acute inflammatory arthritis. In a study using the carrageenan-induced paw edema model in rats, 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited potent anti-inflammatory effects, even surpassing the activity of diclofenac sodium. []

A: Research on the "funny" If current channel inhibitor (−)-N-{2-[(R)-3-(this compound-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) and its metabolites provides insights into the ADME of this class of compounds. Studies suggest that YM758 is primarily taken up into hepatocytes via organic anion-transporting polypeptide 1B1 (OATP1B1) and excreted into the bile via multidrug resistance protein 1 (MDR1). [] Additionally, studies in rats revealed extensive accumulation and long-term retention of radioactivity in the eyeballs (uveal tract) and thoracic aorta after oral administration of 14C-YM758. [, , ]

A: Yes, several studies have demonstrated the efficacy of these compounds in various animal models. For instance, 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited significant analgesic and anti-inflammatory effects in rodent models of pain and inflammation. [] Furthermore, researchers have explored the anticonvulsant properties of related compounds, such as 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, using in vivo models of epilepsy. []

A: Research on compounds like 1-(4-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-24), 1-(2-chloro4,5-methylenedioxyphenyl)-2-hydroxyethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (N-14) and 1-(2-chloro-4,5-methylenedioxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-14) revealed their negative inotropic effects on papillary muscle contraction. These effects were attributed to their interaction with β-adrenergic receptors, protein kinase C, and ryanodine receptors. []

A: Yes, researchers have employed computational techniques like docking studies and QSAR modeling to investigate the structure-activity relationships of these compounds. For instance, docking studies were used to understand the binding affinity of a this compound-3-carboxylic acid derivative towards caspase-3 and 8 enzymes, ultimately informing its potential as an antiproliferative agent. [] Additionally, QSAR analysis, combined with TLC data, has been used to evaluate the β2-adrenergic activity of various this compound derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.